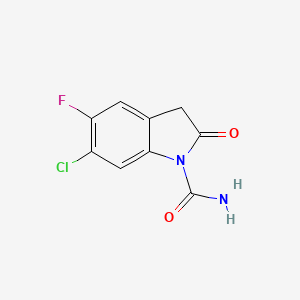
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, a hydroxymethyl group, and an iodine atom attached to a phenyl ring, making it a unique and valuable molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(hydroxymethyl)-2-iodophenol and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and efficiency. The industrial methods also focus on minimizing waste and ensuring the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenyl carbamate.
Substitution: The iodine atom can be substituted with other functional groups, such as a nitro or amino group, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-2-iodophenyl carbamate or 4-(formyl)-2-iodophenyl carbamate.
Reduction: Formation of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate.
Substitution: Formation of tert-Butyl (4-(hydroxymethyl)-2-nitrophenyl)carbamate or tert-Butyl (4-(hydroxymethyl)-2-aminophenyl)carbamate.
Aplicaciones Científicas De Investigación
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate involves its ability to form stable carbamate linkages with various biological molecules. The molecular targets include enzymes and proteins, where the compound can act as an inhibitor or modifier. The pathways involved often include nucleophilic attack on the carbamate carbon, leading to the formation of covalent bonds with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the hydroxymethyl and iodine substituents.
Benzyl carbamate: Features a benzyl group instead of a tert-butyl group, offering different steric and electronic properties.
Phenyl carbamate: Lacks the tert-butyl and hydroxymethyl groups, making it less versatile in certain reactions.
Uniqueness
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate is unique due to the presence of the hydroxymethyl and iodine substituents, which provide additional reactivity and functionality. The tert-butyl group also offers steric protection, making the compound more stable and selective in certain reactions.
Propiedades
Fórmula molecular |
C12H16INO3 |
|---|---|
Peso molecular |
349.16 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(hydroxymethyl)-2-iodophenyl]carbamate |
InChI |
InChI=1S/C12H16INO3/c1-12(2,3)17-11(16)14-10-5-4-8(7-15)6-9(10)13/h4-6,15H,7H2,1-3H3,(H,14,16) |
Clave InChI |
TYQZQIKQRNRBKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CO)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




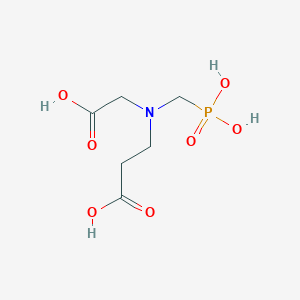
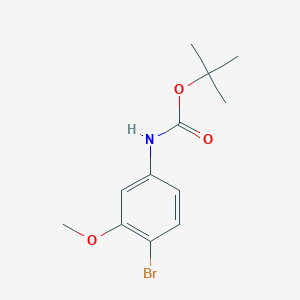
![6-Octylbenzo[d]thiazol-2-amine](/img/structure/B8765501.png)
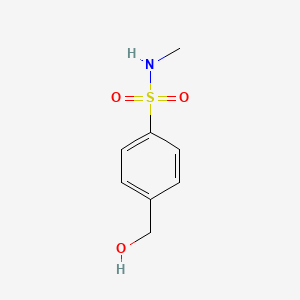
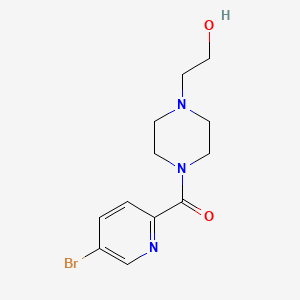
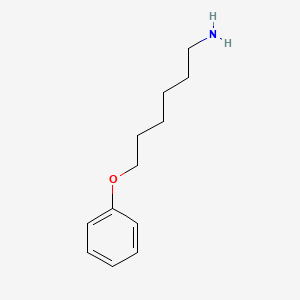
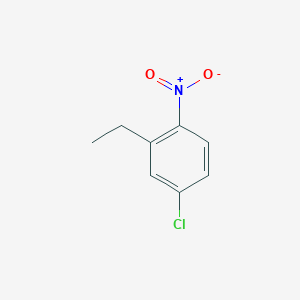
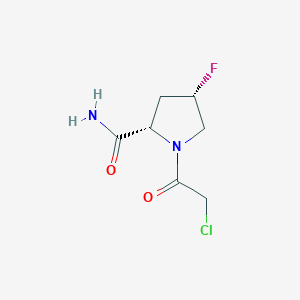
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B8765539.png)
